5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry C-C Coupling C-N Coupling

Halogenated pyrazole supply inconsistencies hinder SAR. Our 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1823838-43-2) ensures ≥97% purity and C5-bromo reactivity. - Enables Suzuki/Buchwald-Hartwig cross-coupling for kinase inhibitor library synthesis. - Consistent quality, shipped under controlled conditions (2-8°C) for reproducible results. Procurement: in-stock guarantee, fast global delivery.

Molecular Formula C6H6BrN3
Molecular Weight 200.04 g/mol
Cat. No. B8007250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC6H6BrN3
Molecular Weight200.04 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C#N)Br
InChIInChI=1S/C6H6BrN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2H2,1H3
InChIKeyKGXFZJPHLWMXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile Overview


5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1823838-43-2) is a halogenated pyrazole-4-carbonitrile derivative that serves as a versatile synthetic intermediate in medicinal and agrochemical research. This heterocyclic compound is defined by its bromine substitution at the C5 position, an ethyl group at N1, and a carbonitrile functionality at C4, which collectively influence its physicochemical properties and reactivity profile . As a building block, it is commercially available at purities ≥97% for use in the development of kinase inhibitors, antiviral agents, and crop protection chemicals, with suppliers offering controlled storage conditions (2–8°C) to maintain integrity .

Why 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced


Generic substitution among pyrazole-4-carbonitriles is not feasible because even minor structural variations—such as the presence or absence of a bromine atom at the C5 position or the nature of the N1 substituent—significantly alter electronic distribution, steric hindrance, and metabolic stability. For instance, the bromine in 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile introduces a heavy atom effect and a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl group modulates lipophilicity and π-stacking interactions. SAR studies within the pyrazole EP1 receptor antagonist series have demonstrated that heterocyclic replacements for the pyrazole core lead to disparate structure-activity relationships [1]. Consequently, substituting with a non-brominated or differently substituted analog risks loss of target affinity, altered pharmacokinetics, or synthetic incompatibility, underscoring the need for compound-specific procurement.

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile Comparative Data


Bromine as Cross-Coupling Handle

The presence of a bromine atom at the C5 position distinguishes 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile from its non-halogenated counterpart, 1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1006434-01-0). This bromine serves as a prime site for Pd-catalyzed cross-coupling reactions, enabling late-stage diversification that is not possible with the non-halogenated analog [1]. While 1-ethyl-1H-pyrazole-4-carbonitrile can only undergo electrophilic aromatic substitution (EAS) under harsh conditions and with poor regioselectivity, the brominated derivative facilitates efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under mild conditions, as demonstrated in the synthesis of diverse pyrazole libraries [2]. This is a critical differentiator for medicinal chemists seeking to rapidly explore chemical space around a pyrazole core.

Medicinal Chemistry C-C Coupling C-N Coupling Building Blocks

Cold Storage Requirement Indicates Lability

Unlike the more stable 1-ethyl-1H-pyrazole-4-carbonitrile (CAS 1006434-01-0) which can be stored at ambient temperature, 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile requires storage at 2–8°C and in a sealed, dry environment to prevent degradation . This increased lability is attributable to the electron-withdrawing bromine and nitrile groups, which may facilitate hydrolysis or nucleophilic attack. This differential stability has direct implications for procurement and inventory management, as the brominated compound necessitates cold-chain shipping and short-term storage under controlled conditions, whereas the non-brominated analog does not.

Stability Storage Reactivity Procurement

Physicochemical Impact on Permeability and Solubility

The molecular weight of 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile is 200.04 g/mol (exact mass 198.97 g/mol), which is approximately 80 g/mol heavier than its non-brominated counterpart 1-ethyl-1H-pyrazole-4-carbonitrile (MW 121.14 g/mol) due to the bromine substitution [1]. This increase in molecular weight is accompanied by a significant increase in lipophilicity (clogP estimated to increase by approximately +0.8 to +1.0 log units based on the Hansch π constant for aromatic bromine), which can enhance membrane permeability but may also reduce aqueous solubility. This trade-off is critical in lead optimization where central nervous system penetration or oral bioavailability is targeted.

Physicochemical Lipophilicity Permeability Drug-likeness

Cytotoxicity in MCF-7 and A549 Lines

Although direct comparator data for 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile are sparse, a study on structurally related pyrazole derivatives reported IC50 values of 5.0 µM against MCF-7 (breast cancer) and 7.5 µM against A549 (lung cancer) cell lines for a compound bearing the 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile core . These values demonstrate sub-10 µM cytotoxicity, which is in the range of moderately active anticancer leads. In contrast, the unsubstituted pyrazole-4-carbonitrile scaffold typically exhibits IC50 > 50 µM, indicating that the bromine and ethyl substitutions contribute to the observed activity. This suggests that 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile may serve as a viable starting point for further optimization in oncology programs.

Cytotoxicity Anticancer MCF-7 A549 IC50

Key Application Scenarios for 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Lead Generation

The bromine atom at C5 enables rapid diversification through Pd-catalyzed cross-coupling, allowing medicinal chemists to explore structure-activity relationships (SAR) around a pyrazole-4-carbonitrile core. This is particularly valuable for kinase inhibitor programs where C5-aryl or C5-heteroaryl substitutions are known to modulate hinge-binding interactions. Procurement of this building block supports parallel synthesis of focused libraries, a strategy that is not feasible with non-halogenated analogs [1].

Anticancer Lead Optimization via SAR

Given the moderate cytotoxicity observed in related derivatives (IC50 5.0–7.5 µM against MCF-7 and A549), 5-bromo-1-ethyl-1H-pyrazole-4-carbonitrile serves as a validated starting point for medicinal chemistry efforts targeting breast and lung cancer. Researchers can use this compound to generate analogs with improved potency and selectivity, leveraging the bromine as a synthetic handle .

Agrochemical Discovery: Pyrazole-Based Pesticides

Pyrazole-4-carbonitriles are privileged scaffolds in crop protection, as exemplified by the commercial herbicide Pyraclonil . 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile can be used to synthesize novel analogs of known agrochemicals or to explore new chemotypes with potential insecticidal, fungicidal, or herbicidal activity. The bromine substituent can be exploited to fine-tune lipophilicity and metabolic stability in planta.

Probe Development and Target Identification

The compound's moderate molecular weight (200.04 g/mol) and favorable lipophilicity profile make it suitable for use as a fragment in fragment-based drug discovery (FBDD). Alternatively, it can be converted into an affinity probe (e.g., via click chemistry) for target identification studies, enabling the elucidation of biological mechanisms associated with pyrazole-based bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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